![molecular formula C21H26N6O3 B2614064 2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1251686-63-1](/img/structure/B2614064.png)
2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide
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Description
2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C21H26N6O3 and its molecular weight is 410.478. The purity is usually 95%.
BenchChem offers high-quality 2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound has been investigated for its potential as an anticancer agent. Specifically, 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were designed, synthesized, and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7 .
- Molecular docking studies revealed the binding modes of these derivatives with the DNA active site. Compound 12d demonstrated the highest potency, intercalating DNA with an IC50 value comparable to that of doxorubicin .
- Compound 12d exhibited strong DNA-binding affinity, making it a promising candidate for further investigation .
- Other derivatives (e.g., 10c, 10d, 10h, 12a, and 12b) also displayed varying degrees of DNA-binding activity .
- MCF-7 cells were particularly sensitive to the new derivatives, with compound 12d showing remarkable potency .
- The compound’s synthesis pathway is of interest. Researchers have developed efficient one-pot methods to access [1,2,4]triazolo[4,3-a]pyridines from readily available starting materials .
Anticancer Activity
DNA Intercalation and Binding
Anti-Proliferative Effects
C-Met Kinase Inhibition
Synthetic Methodology
properties
IUPAC Name |
2-[8-(azepan-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-30-17-9-5-4-8-16(17)14-23-18(28)15-27-21(29)26-13-10-22-19(20(26)24-27)25-11-6-2-3-7-12-25/h4-5,8-10,13H,2-3,6-7,11-12,14-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUSERQZHIVRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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